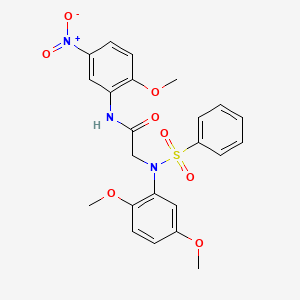![molecular formula C15H13BrCl2O3 B4069641 {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B4069641.png)
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol
Übersicht
Beschreibung
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol, also known as BDMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDMC belongs to the family of phenylmethanols and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol is not fully understood, but studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory activity. Furthermore, {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has been shown to scavenge free radicals and protect cells from oxidative stress, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of pro-inflammatory cytokine production, and the scavenging of free radicals. {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol in lab experiments include its potent cytotoxic effects on cancer cells, its anti-inflammatory and antioxidant activity, and its antimicrobial activity. However, the limitations of using {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol in lab experiments include its complex synthesis process, the need for careful control of reaction conditions to obtain high yields and purity, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
For the study of {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol include further investigation of its mechanism of action, identification of its molecular targets, and evaluation of its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory and antioxidant activity, and antimicrobial activity. Additionally, the development of novel synthesis methods for {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol may lead to improved yields and purity, which may facilitate its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has been studied for its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory and antioxidant activity, and antimicrobial activity. Studies have shown that {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has potent cytotoxic effects on cancer cells, including breast, lung, and colon cancer cells. {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has also been shown to possess anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol has shown promising antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2O3/c1-20-14-4-10(7-19)12(16)6-15(14)21-8-9-2-3-11(17)5-13(9)18/h2-6,19H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKIRLBNWSZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B4069564.png)

![5-(2-fluorophenyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4069577.png)
![1-(4-fluorophenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4069580.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide](/img/structure/B4069592.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069599.png)
![N-(sec-butyl)-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4069607.png)
![1-(methoxymethyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4069617.png)
![N-isobutyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4069625.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4069651.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-ethoxy-N-phenyl-benzenesulfonamide](/img/structure/B4069656.png)
![4-{5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069667.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbutyl)-3-piperidinyl]propanamide](/img/structure/B4069672.png)